molecular formula C20H21NO8 B2640255 {[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE CAS No. 899103-91-4

{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE

Cat. No.: B2640255
CAS No.: 899103-91-4
M. Wt: 403.387
InChI Key: ABXSKELAPQNVQN-UHFFFAOYSA-N
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Description

{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound that features both carbamate and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE typically involves multi-step organic reactions. One common route includes the esterification of 3,4,5-trimethoxybenzoic acid with {[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL alcohol under acidic conditions. The reaction is often catalyzed by sulfuric acid or hydrochloric acid and requires refluxing the mixture for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the ester and carbamate groups can yield the corresponding alcohols and amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols and amines.

Scientific Research Applications

Chemistry

In organic synthesis, {[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE is used as an intermediate for the preparation of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile building block.

Biology

The compound has potential applications in the development of bioactive molecules. Its structural features make it a candidate for drug design and discovery, particularly in the synthesis of enzyme inhibitors and receptor modulators.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

The compound is also used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism by which {[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxycarbonyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • 4-(Morpholinomethyl)phenylboronic acid

Uniqueness

What sets {[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE apart from similar compounds is its combination of carbamate and ester functional groups. This unique structure provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[2-(2-methoxycarbonylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO8/c1-25-15-9-12(10-16(26-2)18(15)27-3)19(23)29-11-17(22)21-14-8-6-5-7-13(14)20(24)28-4/h5-10H,11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXSKELAPQNVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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